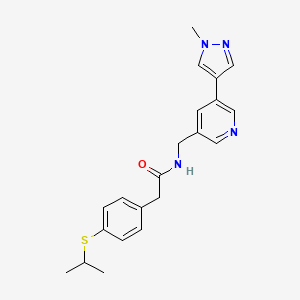

2-(4-(isopropylthio)phenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c1-15(2)27-20-6-4-16(5-7-20)9-21(26)23-11-17-8-18(12-22-10-17)19-13-24-25(3)14-19/h4-8,10,12-15H,9,11H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWHVOLOLRAMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-(isopropylthio)phenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide , often referred to as compound X , is a synthetic organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of compound X can be summarized as follows:

- IUPAC Name: this compound

- Molecular Formula: C20H25N3OS

- Molecular Weight: 357.50 g/mol

Compound X's biological activity is attributed to its interaction with various molecular targets, primarily enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms Include:

-

Inhibition of Enzymatic Activity:

- Compound X has been shown to inhibit specific kinases, which play crucial roles in cell proliferation and survival.

- The presence of the pyrazole and pyridine moieties enhances binding affinity to these targets.

- Modulation of Inflammatory Pathways:

- Antimicrobial Properties:

Biological Activity Data

The following table summarizes the biological activities observed for compound X based on recent studies:

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that compound X effectively induced apoptosis through the activation of caspase pathways. The IC50 values varied significantly across different cell lines, indicating selective cytotoxicity.

Case Study 2: Inflammatory Response Modulation

In an animal model, administration of compound X resulted in a marked reduction in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent. Histological analysis revealed decreased leukocyte infiltration in treated tissues compared to controls.

常见问题

Q. Basic Research Focus

- 1H NMR : Assign peaks for the pyrazole (δ 7.5–8.0 ppm), pyridine (δ 8.5–9.0 ppm), and isopropylthio group (δ 1.2–1.4 ppm) .

- LC-MS : Confirm molecular weight ([M+H]+ expected for C₂₁H₂₆N₄OS: 392.18) and detect impurities .

- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Tip : Use high-resolution mass spectrometry (HRMS) for unambiguous molecular formula confirmation .

How can computational methods predict the biological targets and mechanisms of action for this compound?

Q. Advanced Research Focus

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, leveraging the pyridine and pyrazole moieties as hydrogen-bond donors/acceptors .

- PASS Program : Predict antimicrobial or anticancer activity based on structural similarity to triazole derivatives with known bioactivity .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.2) and cytochrome P450 interactions to prioritize in vitro testing .

Data Contradiction Example : If docking suggests strong binding but in vitro assays show low activity, re-evaluate protonation states or solvation effects in simulations .

What strategies resolve discrepancies between in vitro bioactivity and in vivo efficacy for this compound?

Q. Advanced Research Focus

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and membrane permeability (Caco-2 assay) to identify bioavailability issues .

- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., oxidative degradation of the thioether group) .

- Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and tissue targeting .

Case Study : A derivative with poor aqueous solubility (<0.1 mg/mL) showed improved efficacy when co-administered with cyclodextrin .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Q. Advanced Research Focus

- Pyrazole Modification : Replace the 1-methyl group with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions with target proteins .

- Thioether Replacement : Substitute isopropylthio with sulfone or sulfonamide groups to improve metabolic stability .

- Acetamide Linker : Introduce heteroatoms (e.g., oxygen) or rigid spacers (e.g., proline) to optimize binding conformation .

Q. SAR Table :

| Modification Site | Example Substituent | Observed Effect | Reference |

|---|---|---|---|

| Pyrazole (C1) | Cyclopropyl | ↑ Selectivity | |

| Thioether (S) | Sulfone | ↑ Stability | |

| Acetamide (N) | Hydroxyproline | ↑ Bioavailability |

What experimental controls are critical when assessing this compound’s cytotoxicity in cell-based assays?

Q. Basic Research Focus

- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid nonspecific cell death .

- Positive Controls : Include cisplatin (for apoptosis) and doxorubicin (for DNA damage) to validate assay sensitivity .

- Off-Target Checks : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Note : Combine with ROS scavengers (e.g., NAC) to determine if cytotoxicity is oxidative-stress-dependent .

How do crystallographic data inform the compound’s reactivity and interaction with biological targets?

Q. Advanced Research Focus

- X-ray Diffraction : Resolve bond angles (e.g., C-S-C ~105°) and planarity of the pyridine-pyrazole system to predict π-π stacking potential .

- Electron Density Maps : Identify regions susceptible to nucleophilic attack (e.g., carbonyl groups) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to guide co-crystallization studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。